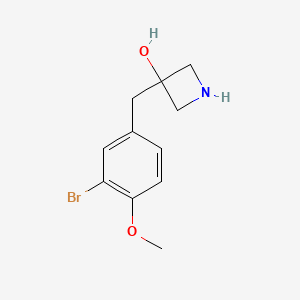

3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol

CAS No.:

Cat. No.: VC18176152

Molecular Formula: C11H14BrNO2

Molecular Weight: 272.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BrNO2 |

|---|---|

| Molecular Weight | 272.14 g/mol |

| IUPAC Name | 3-[(3-bromo-4-methoxyphenyl)methyl]azetidin-3-ol |

| Standard InChI | InChI=1S/C11H14BrNO2/c1-15-10-3-2-8(4-9(10)12)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3 |

| Standard InChI Key | PXQRTMQCLXJMSU-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)CC2(CNC2)O)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol features an azetidine ring (a saturated four-membered heterocycle with one nitrogen atom) substituted at the 3-position with a benzyl group. The benzyl moiety is further functionalized with a bromine atom at the 3-position and a methoxy group (-OCH₃) at the 4-position of the benzene ring . The hydroxyl group (-OH) on the azetidine ring enhances polarity, influencing solubility and hydrogen-bonding potential.

The SMILES notation OC1(CC2=CC=C(OC)C(Br)=C2)CNC1 succinctly captures this structure, illustrating the spatial arrangement of substituents .

Computational and Physicochemical Properties

Key physicochemical parameters derived from computational models include:

| Property | Value |

|---|---|

| Molecular Weight | 272.14 g/mol |

| Topological Polar Surface Area (TPSA) | 41.49 Ų |

| Partition Coefficient (LogP) | 1.3345 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

These properties suggest moderate lipophilicity and solubility, making the compound suitable for organic synthesis and drug design .

Synthesis and Industrial Manufacturing

Synthetic Routes

The synthesis of 3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol typically involves alkylation of azetidine with a benzyl halide precursor. A generalized pathway includes:

-

Preparation of 3-bromo-4-methoxybenzyl bromide: Bromination of 4-methoxybenzyl alcohol using phosphorus tribromide (PBr₃).

-

Alkylation of Azetidine: Reaction of the benzyl bromide with azetidine in the presence of a base (e.g., K₂CO₃) to facilitate nucleophilic substitution .

-

Purification: Chromatography or recrystallization to isolate the product.

Industrial-scale production may employ continuous flow reactors to optimize yield and reduce byproducts, as seen in analogous azetidine syntheses.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitution

The bromine atom at the benzyl group’s 3-position serves as a prime site for nucleophilic aromatic substitution (NAS). Reactions with amines or alkoxides could yield derivatives with altered electronic profiles .

Ring-Opening Reactions

The strained azetidine ring undergoes acid-catalyzed ring-opening to form linear amines, a reaction exploited in prodrug design. For example, treatment with HCl may generate a secondary amine with enhanced bioavailability.

Oxidation and Reduction

-

Oxidation: The hydroxyl group on the azetidine ring can be oxidized to a ketone using agents like Jones reagent, altering the compound’s hydrogen-bonding capacity.

-

Reduction: Catalytic hydrogenation (H₂/Pd-C) might saturate the benzene ring, though the bromine substituent could complicate this process.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s bifunctional reactivity (bromine for substitution, hydroxyl for conjugation) positions it as a versatile intermediate in drug discovery, particularly for cardiovascular and antimicrobial agents .

Material Science

Azetidine derivatives are explored in polymeric materials due to their ring-strain-driven polymerization potential. Applications in coatings or adhesives are plausible but understudied.

Comparative Analysis with Related Compounds

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s antibacterial mode of action via proteomic profiling.

-

Synthetic Methodology: Develop enantioselective routes to access chiral variants for targeted drug design.

-

Toxicological Profiling: Long-term toxicity studies to assess pharmaceutical viability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume